molecular formula C15H17NO B3050165 4-methoxy-N-(2-phenylethyl)aniline CAS No. 2405-59-6

4-methoxy-N-(2-phenylethyl)aniline

Cat. No.: B3050165
CAS No.: 2405-59-6
M. Wt: 227.3 g/mol
InChI Key: JAKMFKLSODSWBE-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-phenylethyl)aniline is a chemical compound of research interest, supplied with a commitment to high purity and quality. It is characterized by the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . This compound features an aniline core that is substituted with a methoxy group at the 4-position and a 2-phenylethyl group on the nitrogen atom. The structural motif of a phenethylamine linked to an anisidine group may make it a valuable intermediate in various research applications, potentially including organic synthesis, medicinal chemistry for the exploration of novel biologically active structures, and as a building block in material science. Researchers can rely on our supply of this compound for their investigative work. Please note that this product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKMFKLSODSWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507618
Record name 4-Methoxy-N-(2-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2405-59-6
Record name 4-Methoxy-N-(2-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Methoxy N 2 Phenylethyl Aniline

Established Direct N-Alkylation Approaches

Direct N-alkylation methods represent some of the most fundamental strategies for the formation of the C-N bond in 4-methoxy-N-(2-phenylethyl)aniline. These approaches typically involve the reaction of an amine with an alkylating agent.

Condensation Reactions with Phenylethyl Alcohol and p-Anisidine (B42471)

One of the foundational methods for synthesizing N-alkylated anilines involves the condensation of an aniline (B41778) derivative with an alcohol. In the case of this compound, this is achieved through the reaction of p-anisidine with phenylethyl alcohol. chemsrc.commanavchem.com This type of reaction is typically carried out by heating the two reactants, often in the presence of an acid catalyst, to facilitate the dehydration process. manavchem.com The direct use of alcohols as alkylating agents is considered a green chemistry approach due to the formation of water as the primary byproduct. sioc-journal.cn

Mono-N-Benzylation and Amidation Strategies

Mono-N-alkylation of anilines, including the synthesis of related structures, can be achieved through various strategies to control the degree of alkylation and avoid the formation of tertiary amines. One common approach involves the reaction of an aniline with an alkyl halide. For instance, the synthesis of 4-methyl-N-(2-phenylethyl)aniline is accomplished by reacting 4-methyl aniline with 2-phenylethyl bromide in the presence of a base like potassium carbonate. smolecule.com A similar principle applies to the synthesis of this compound.

Another strategy involves a two-step process of amidation followed by reduction. Aniline can be first acylated with an appropriate acyl chloride or anhydride, followed by reduction of the resulting amide to the secondary amine. While effective, this method is less atom-economical than direct alkylation. Protecting group strategies are also employed, such as the use of a 2-nitrobenzenesulfonyl group, to ensure mono-alkylation, which can then be removed to yield the desired secondary amine. orgsyn.org

Advanced Catalytic Coupling Reactions

Modern synthetic organic chemistry has seen the development of powerful catalytic methods for C-N bond formation, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

Chan-Lam Amination of Benzylic Boronic Esters with Anilines

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction that has emerged as a valuable tool for the synthesis of N-alkylated anilines. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.orgchemrxiv.org This method involves the coupling of an aniline with a boronic acid or its ester derivative. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of p-anisidine with a phenylethyl boronic ester. A key advantage of the Chan-Lam coupling is its ability to selectively produce mono-alkylated products, avoiding the over-alkylation that can be problematic in other methods. acs.org The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, and an oxidant. acs.orgorganic-chemistry.org Recent advancements have focused on expanding the scope of this reaction to include secondary and tertiary alkylboron reagents. acs.orgnih.gov

Parameter Chan-Lam Amination
Reactants Aniline, Benzylic Boronic Ester
Catalyst Copper(II) acetate
Key Advantage Selective mono-alkylation
Reference acs.orgnih.govorganic-chemistry.org

Ullmann-Type C-N Cross-Coupling Methods with Aryl Halides

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an amine with an aryl halide. researchgate.netacs.orgnih.govfrontiersin.org While traditionally requiring harsh reaction conditions, modern modifications have made the Ullmann-type reaction more versatile and applicable to a wider range of substrates under milder conditions. acs.orgnih.govfrontiersin.org The synthesis of diarylamines, a class of compounds related to the target molecule, often employs this methodology. researchgate.netacs.org The reaction generally requires a copper catalyst, a base, and often a ligand to facilitate the coupling. acs.orgnih.gov Recent developments have explored the use of more environmentally friendly solvent systems, such as deep eutectic solvents. nih.govfrontiersin.org

Parameter Ullmann-Type Coupling
Reactants Amine, Aryl Halide
Catalyst Copper(I) iodide (CuI)
Base Potassium carbonate or potassium t-butoxide
Key Feature Revival of interest with milder conditions
Reference researchgate.netnih.govfrontiersin.org

Metal-Catalyzed N-Alkylation of Anilines with Olefins

A more direct and atom-economical approach to N-alkylation involves the direct coupling of anilines with olefins, catalyzed by transition metal complexes. acs.orgacs.org This method avoids the pre-functionalization of the alkylating agent required in many other coupling reactions. rsc.org Group 8 metal complexes, such as those of rhodium and palladium, have been shown to catalyze the reaction of aniline with ethylene (B1197577) to produce N-ethylaniline. acs.orgacs.org This chemistry can be extended to other olefins, providing a direct route to N-alkylated anilines. The reaction conditions typically involve high temperatures and pressures. acs.org This strategy represents a potentially powerful method for the synthesis of compounds like this compound, directly from p-anisidine and styrene.

Parameter Metal-Catalyzed N-Alkylation with Olefins
Reactants Aniline, Olefin
Catalyst Group 8 metal complexes (e.g., RhCl₃·3H₂O)
Key Advantage High atom economy
Reference acs.orgacs.org

Reductive Amination Routes from Precursor Imines

Reductive amination is a cornerstone in the synthesis of this compound. This process typically begins with the condensation of 4-methoxyaniline and phenylacetaldehyde (B1677652) to form an N-(2-phenylethylidene)-4-methoxyaniline imine intermediate, which is subsequently reduced to the target secondary amine.

Reduction of N-(2-Phenylethylidene)-4-methoxyaniline Intermediates

The reduction of the imine intermediate is a critical step, with various reducing agents available. Traditional reagents like sodium borohydride (B1222165) (NaBH₄) are effective but can also reduce any unreacted aldehyde. A milder alternative, sodium cyanoborohydride (NaBH₃CN), offers greater selectivity for the imine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, presents a cleaner, environmentally friendly option as it produces only water as a byproduct.

Transfer Hydrogenation Strategies

Transfer hydrogenation offers an alternative to traditional hydrogenation by avoiding the need for pressurized hydrogen gas. Instead, a hydrogen donor molecule, such as formic acid or isopropanol, transfers hydrogen to the imine in the presence of a transition metal catalyst. Ruthenium and iridium catalysts have been effectively used with formic acid for this purpose. More sustainable and cost-effective iron-based catalysts have also been developed, demonstrating high yields in the synthesis of N-aryl-2-phenylethylamines like this compound.

Stereoselective Synthesis of 4-Methoxy-N-(phenylethyl)aniline Derivatives

The creation of specific enantiomers of 4-methoxy-N-(phenylethyl)aniline derivatives is crucial for applications where chirality is key. Stereoselective synthesis methods are designed to control the formation of chiral centers, resulting in products with high enantiomeric purity.

Asymmetric Approaches in C-C Bond Formation

Asymmetric C-C bond formation is a powerful tool for producing chiral derivatives. One successful strategy involves a cooperative catalytic system with a nickel catalyst and a chiral bis(oxazoline) (BOX) ligand. The chiral ligand creates a specific three-dimensional environment that directs the C-C bond formation, favoring the production of one enantiomer.

Enantiomeric Excess Determination and Control

Determining the enantiomeric excess (ee) is essential for assessing the success of an asymmetric synthesis. Chiral high-performance liquid chromatography (HPLC) is the standard method for this analysis. It separates the enantiomers, and the ratio of their peak areas is used to calculate the ee. The control of enantiomeric excess is managed by the careful selection of the chiral catalyst or auxiliary and the optimization of reaction conditions like temperature and solvent.

Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-methoxy-N-(2-phenylethyl)aniline, ¹H and ¹³C NMR are the primary techniques used for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the 4-methoxyphenyl (B3050149) and the phenylethyl groups, the methylene (B1212753) protons of the ethyl bridge, and the methoxy (B1213986) protons can be observed.

The aromatic region of the spectrum is expected to show two sets of signals for the di-substituted benzene (B151609) rings. The protons on the 4-methoxyphenyl group typically appear as two doublets, a characteristic AA'BB' system, due to the symmetry of the para-substitution. The five protons of the unsubstituted phenyl ring of the phenylethyl group will present as a more complex multiplet.

The aliphatic region will feature two triplets corresponding to the two methylene groups of the ethyl linker, showing coupling to each other. A singlet with an integration of three protons will be indicative of the methoxy group. The N-H proton of the secondary amine may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.15m5HC₆H₅-
~6.80d2HAr-H (ortho to OCH₃)
~6.60d2HAr-H (ortho to NH)
~3.75s3H-OCH₃
~3.30t2H-NH-CH₂-
~2.85t2H-CH₂-C₆H₅
Variablebr s1H-NH-

Note: The predicted chemical shifts are based on analogous compounds and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~152.0Ar-C (C-OCH₃)
~142.0Ar-C (C-N)
~140.0Ar-C (ipso-C of C₆H₅)
~129.0Ar-C (C₆H₅)
~128.5Ar-C (C₆H₅)
~126.0Ar-C (C₆H₅)
~115.0Ar-C (ortho to OCH₃)
~114.0Ar-C (ortho to NH)
~55.8-OCH₃
~46.0-NH-CH₂-
~36.0-CH₂-C₆H₅

Note: The predicted chemical shifts are based on analogous compounds and may vary slightly in experimental conditions.

Correlation and Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful to confirm the coupling between the two methylene groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique shows correlations between protons and the carbon atoms they are directly attached to. An HSQC experiment would definitively link the proton signals of the methoxy and methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands. A notable feature would be the N-H stretching vibration of the secondary amine, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene and methoxy groups appear just below 3000 cm⁻¹.

Other significant absorptions include the C=C stretching vibrations of the aromatic rings in the 1500-1600 cm⁻¹ region and the C-N stretching vibration around 1250-1350 cm⁻¹. The strong C-O stretching of the methoxy group is expected to be prominent in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. An IR spectrum of the related compound 4-methoxyaniline shows a strong band at 1235 cm⁻¹, which is characteristic of the aryl-alkyl ether linkage.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchSecondary Amine
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (CH₂, CH₃)
1500-1600C=C StretchAromatic Ring
1250-1350C-N StretchAryl Amine
1200-1275Asymmetric C-O StretchAryl-Alkyl Ether
1000-1075Symmetric C-O StretchAryl-Alkyl Ether

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

For this compound (C₁₅H₁₇NO), the expected exact mass is 227.1310. In an MS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as the protonated species [M+H]⁺ with an m/z of approximately 228.1383. In related compounds like 4-methoxy-N-phenylaniline, the [M+H]⁺ ion is readily observed. rsc.org

The fragmentation pattern in a mass spectrum can also provide structural information. A common fragmentation pathway for this molecule would be the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzylic cation (m/z 91), and a fragment corresponding to the 4-methoxyaniline moiety.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
228.1383[M+H]⁺
227.1310[M]⁺
134.0657[M - C₇H₇]⁺
91.0548[C₇H₇]⁺

Note: The predicted m/z values are for the monoisotopic masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of a molecule is dictated by the electronic transitions between different molecular orbitals. For aromatic compounds like this compound, these transitions primarily involve π → π* and n → π* transitions. The methoxy (-OCH3) and phenylethyl (-CH2CH2C6H5) groups attached to the aniline (B41778) core influence the energy of these transitions and, consequently, the absorption maxima (λmax).

In a related study on 4-methoxy-2-nitroaniline, the electronic absorption spectra were analyzed using both experimental measurements and theoretical calculations. nih.gov The presence of the nitro group, a strong electron-withdrawing group, significantly affects the electronic structure and the resulting UV-Vis spectrum. The study highlighted the importance of π-conjugated systems and the possibility of charge transfer interactions in determining the nonlinear optical properties of the molecule. nih.gov Although this compound lacks the nitro group, the principles of electronic transitions remain the same. The electron-donating methoxy group and the phenyl group of the phenylethyl substituent will cause shifts in the absorption bands of the parent aniline molecule.

The following table summarizes the calculated electronic absorption data for the related compound, 4-methoxy-2-nitroaniline, in different solvents, illustrating the effect of solvent polarity on electronic transitions. nih.gov

Table 1: Calculated Electronic Absorption Data for 4-methoxy-2-nitroaniline

Solvent Absorption Wavelength (λmax) in nm Oscillator Strength (f)
Gas Phase 358 0.137
Chloroform 386 0.198
Ethanol 390 0.206

X-ray Diffraction and Crystallographic Analysis of Related Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While a crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures provides a clear understanding of the crystallographic features that could be expected for this class of compounds.

Research on the synthesis and crystal structure of compounds such as N'-{2-[2-(4-methoxyphenyl)ethenyl]phenyl}acetamide and various N-aryl-N-phenylethylamine derivatives offers significant insights. nih.govacs.org These studies reveal how intermolecular forces, such as hydrogen bonding and π-π stacking, dictate the packing of molecules in the crystal lattice.

For instance, in the crystal structure of N'-{2-[2-(4-methoxyphenyl)ethenyl]phenyl}acetamide, the molecule exhibits a nearly coplanar arrangement between the two phenyl rings, with a dihedral angle of 7.3(1)°. nih.gov The molecules are linked into helical chains through N-H···O hydrogen bonds. nih.gov

In another example, the crystallographic analysis of N-phenyl-2-(phenylsulfanyl)acetamide shows the formation of molecular chains via N-H···O hydrogen bonds, which are further linked by C-H···π interactions to form a three-dimensional network. nih.govcardiff.ac.uk

The study of β-phenethylamines, a class of compounds to which this compound belongs, highlights the importance of their three-dimensional structure for biological activity. acs.orgucla.edu X-ray crystallography is a key tool for elucidating these structures, which is crucial for applications in medicinal chemistry. acs.orgucla.edu

The following table presents selected crystallographic data for a related N-aryl-phenylalanine amide, illustrating the type of information obtained from an X-ray diffraction study. mdpi.com

Table 2: Selected Crystallographic Data for a Related Nα-Aroyl-N-Aryl-Phenylalanine Amide

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.8912 (3)
b (Å) 16.5412 (9)
c (Å) 22.2594 (12)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2170.1 (2)
Z 4

This data provides a foundational understanding of the solid-state structure of molecules related to this compound.

Computational and Theoretical Investigations of 4 Methoxy N 2 Phenylethyl Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are cornerstones of these investigations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a prevalent method for studying the electronic structure of medium-sized organic molecules due to its efficiency and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in optimizing molecular geometries, predicting vibrational frequencies, and determining electronic properties.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often less accurate than DFT for certain properties due to the neglect of electron correlation, HF calculations are crucial for providing a baseline understanding of a molecule's electronic structure and are often used in conjunction with more advanced methods.

In studies of related aniline (B41778) derivatives, HF calculations, often with the same 6-31G* basis set, are used to obtain initial geometries for optimization and to compute electronic properties like molecular orbital energies. mdpi.comchemsrc.com Comparing HF and DFT results allows for an assessment of the impact of electron correlation on the predicted properties of the molecule. For 4-methoxy-N-(2-phenylethyl)aniline, an HF calculation would be the first step in a multi-tiered computational analysis.

Molecular Geometry Optimization and Conformational Landscape Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, with several rotatable bonds, this process also involves exploring the conformational landscape to identify the most stable conformers.

Computational studies on the related molecule 4-Methoxy-N-phenylaniline have revealed that the dihedral angle between the two benzene (B151609) rings is a key structural parameter, found to be 59.9(2)° in the crystal structure. nih.gov For this compound, geometry optimization would similarly focus on the dihedral angles between the phenyl rings and the conformation of the ethyl bridge. DFT and HF methods are used to calculate the potential energy surface, identifying the global minimum and various local minima corresponding to different stable conformations.

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Aniline Derivative (4-Methoxy-N-(3-phenylallylidene) aniline) using B3LYP/6-31G Method* chemsrc.com

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.403C-N-C: 120.60C-C-N-C: 152.80
C=C (allyl)1.345N-C-C: 117.24H-C-C-H: -179.66
C-O (methoxy)1.365C-O-C: 117.50C-C-O-C: 0.1

This table is for illustrative purposes and shows the type of data obtained from geometry optimization of a similar molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

In studies of 4-Methoxy-N-(3-phenylallylidene) aniline, both DFT (B3LYP) and HF methods were used to calculate the HOMO and LUMO energies. mdpi.comchemsrc.com These calculations typically show that the HOMO is localized on the electron-rich methoxy-aniline moiety, while the LUMO may be distributed across the rest of the molecule. A small HOMO-LUMO gap suggests that the molecule can be easily excited and is likely to be more reactive. For this compound, the HOMO-LUMO gap would be influenced by the electronic interplay between the two aromatic rings and the secondary amine linker.

Table 2: Exemplary Frontier Molecular Orbital Energies for an Analogous Aniline Derivative (4-Methoxy-N-(3-phenylallylidene) aniline) chemsrc.com

MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
HF/6-31G-8.121.549.66
B3LYP/6-31G-5.89-1.454.44

This table demonstrates the kind of data generated from HOMO-LUMO analysis for a similar compound and highlights the differences between computational methods.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

A key application of computational chemistry is the prediction of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, theoretical models can be validated against experimental measurements. This correlation provides confidence in the accuracy of the computed molecular structure and electronic properties.

For instance, in the computational analysis of 4-Methoxy-N-(3-phenylallylidene) aniline, the calculated vibrational frequencies from DFT (B3LYP/6-31G*) showed good agreement with the experimental FTIR spectrum after applying a scaling factor. mdpi.comchemsrc.com Similarly, calculated NMR chemical shifts were compared with experimental data. While no such detailed computational study is published for this compound, experimental spectroscopic data for this compound does exist and could be used to validate future theoretical models. A successful correlation would confirm the accuracy of the predicted molecular geometry and electronic structure.

Mechanistic Elucidation via Computational Modeling (e.g., Transition States, Reaction Pathways)

Computational modeling is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. This provides a molecular-level understanding of how a reaction proceeds.

Analysis of Non-Covalent Interactions within Crystal Structures (e.g., C-H···π, N-H···π)

In the absence of experimental crystallographic data for this compound, we can infer the probable non-covalent interactions by examining structurally similar compounds and through theoretical modeling. The molecule possesses a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the methoxy (B1213986) oxygen and the π-systems of the two aromatic rings). The phenylethyl and methoxyphenyl moieties provide ample opportunity for various weak intermolecular forces that are critical in the formation of stable crystal lattices.

C-H···π Interactions:

C-H···π interactions are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (an aromatic ring) serves as the acceptor. In this compound, several types of C-H···π interactions are conceivable:

Intramolecular Interactions: The flexible ethyl linker could allow the phenylethyl ring to fold back, enabling a C-H bond from the ethyl group or the methoxyphenyl ring to interact with the π-face of the other ring.

N-H···π Interactions:

The secondary amine group provides a relatively strong hydrogen bond donor in the form of the N-H bond. This group can engage in N-H···π interactions with the electron-rich π-systems of either the phenyl or the methoxyphenyl rings of an adjacent molecule. This type of interaction is a significant directional force in the crystal engineering of many N-aryl compounds. The geometry of this interaction, specifically the distance between the nitrogen atom and the centroid of the aromatic ring and the N-H···Cg (ring centroid) angle, would be a key determinant of the packing motif. Studies on related N-arylethylamine derivatives have highlighted the importance of such interactions in their solid-state structures.

Hypothetical Interaction Parameters:

Based on computational studies of similar molecular structures, a hypothetical data table of plausible non-covalent interactions for this compound can be constructed. These parameters are predictive and await experimental verification.

Interaction TypeDonor (D)Acceptor (A) (Ring Centroid)D···A Distance (Å) (Predicted)∠D-H···A (°) (Predicted)
C-H···πC(ethyl)-HCentroid (Phenyl Ring)3.20 - 3.80120 - 160
C-H···πC(ethyl)-HCentroid (Methoxyphenyl Ring)3.20 - 3.80120 - 160
C-H···πC(aryl)-HCentroid (Phenyl Ring)3.30 - 3.90110 - 150
C-H···πC(aryl)-HCentroid (Methoxyphenyl Ring)3.30 - 3.90110 - 150
N-H···πN-HCentroid (Phenyl Ring)3.00 - 3.60130 - 170
N-H···πN-HCentroid (Methoxyphenyl Ring)3.00 - 3.60130 - 170

This table is generated based on theoretical expectations and data from analogous compounds. The actual parameters would depend on the determined crystal structure.

The interplay between these various C-H···π and N-H···π interactions, along with other potential but likely weaker forces such as van der Waals interactions, would dictate the final three-dimensional arrangement of the molecules in the solid state. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to optimize the geometry of molecular clusters and predict the most stable packing arrangements, providing valuable, albeit theoretical, insights into the supramolecular chemistry of this compound.

Applications in Advanced Chemical Synthesis and Functional Materials

Role as a Key Building Block in Complex Organic Synthesis

The presence of a secondary amine and an electron-rich aromatic ring makes 4-methoxy-N-(2-phenylethyl)aniline a valuable precursor in multi-step organic syntheses.

While direct literature on the use of this compound as a precursor is specific, its structural components are found in various complex molecules. For instance, the N-phenethyl-aniline core is a key feature in some pharmacologically relevant structures. A notable example is the synthesis of N-phenethyl-4-anilinopiperidine, a compound prepared through the reductive amination of N-phenethyl-4-piperidone with aniline (B41778). google.com This synthesis highlights the utility of the N-phenethyl-aniline substructure in building complex heterocyclic systems. Given its structure, this compound could similarly serve as a key starting material for analogous heterocyclic compounds with potential applications in medicinal chemistry. The methoxy (B1213986) group on the aniline ring can further influence the properties of the final products.

The synthesis of such complex molecules often involves multiple steps, as illustrated by the preparation of the N-phenethyl-4-piperidone precursor itself. This precursor is synthesized from β-phenylethylamine and methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. google.com The incorporation of this compound into similar synthetic routes could lead to a diverse range of novel compounds with specialized functions.

A significant application of primary and secondary amines in organic synthesis is their reaction with carbonyl compounds to form imines and Schiff bases. These compounds, characterized by a carbon-nitrogen double bond, are important intermediates in many organic reactions and are also studied for their own biological and material properties. researchgate.netscirp.org

The secondary amine group in this compound can be readily converted to the corresponding iminium ion, which can then react with various nucleophiles. More commonly, related primary anilines like 4-methoxyaniline are used to form Schiff bases through condensation with aldehydes or ketones. researchgate.net For example, Schiff bases have been synthesized by reacting 4-methoxyaniline with appropriately substituted benzaldehydes. researchgate.net A general procedure for such a reaction involves mixing the aniline and aldehyde in a suitable solvent, often with a catalytic amount of acid, and heating to drive the reaction to completion. researchgate.net

The synthesis of imines can also be achieved under various conditions, including mechanochemical methods where the reactants are ground together without a solvent. sigmaaldrich.com These solvent-free methods are part of a growing trend in green chemistry. The reaction conditions for the formation of imines and Schiff bases can be tailored depending on the specific substrates and desired products.

Reactant 1Reactant 2Product TypeTypical ConditionsReference
Aniline derivative (e.g., 4-methoxyaniline)Aldehyde/KetoneSchiff BaseMethanol, acetic acid catalyst, room temperature researchgate.net
AmineKetoneImineToluene, NaHCO3, molecular sieves, reflux fluorochem.co.uk
AldehydeAmineImineMechanochemical grinding, solvent-free sigmaaldrich.com

Utility in Catalysis and Ligand Design

The nitrogen atom in the aniline moiety and the potential for creating chiral centers make this compound and its derivatives interesting candidates for applications in catalysis, particularly in the design of ligands for metal-catalyzed reactions.

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically-enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. A key approach in this field is the use of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby directing the stereochemical outcome of a reaction.

Schiff bases derived from anilines are known to act as ligands for a variety of metal ions, forming stable complexes. scirp.orgsciltp.com By using a chiral amine or aldehyde in the synthesis of the Schiff base, a chiral ligand can be produced. While there are no specific reports on the use of this compound for this purpose, its structural features suggest its potential. For example, chiral amines such as (R)-(+)-α-methylbenzylamine have been used to create chiral imines for use in asymmetric reactions. sigmaaldrich.com

The development of new chiral ligands is an active area of research, and aniline derivatives are frequently employed as starting materials. The electronic properties of the aniline ring can be tuned by substituents like the methoxy group in this compound, which can in turn influence the catalytic activity and selectivity of the corresponding metal complexes.

Contributions to Functional Materials Development (excluding specific material properties)

Functional materials are materials that possess specific functions, often at the molecular level. The incorporation of organic molecules like this compound into larger structures such as polymers or covalent organic frameworks can lead to new materials with tailored properties.

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines, a class of conducting polymers. rsc.orgnih.gov The polymerization is typically carried out by chemical or electrochemical oxidation. The properties of the resulting polymer can be significantly influenced by the substituents on the aniline monomer. nih.gov For example, the polymerization of aniline derivatives with sulfur monochloride has been used to create poly[N,N-(phenylamino)disulfides], which are colored, conjugated polymers. The use of this compound as a monomer in such polymerizations could lead to new functional polymers.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-methoxy-N-(2-phenylethyl)aniline and related diarylamines is a cornerstone for their further investigation and application. Future research will likely prioritize the development of more efficient and environmentally benign synthetic methodologies. Traditional methods for N-arylation often rely on harsh reaction conditions and the use of expensive catalysts.

Emerging strategies focus on:

Catalyst Innovation: The design of novel, highly active, and reusable catalysts, potentially based on earth-abundant metals, will be crucial. This could lead to lower catalyst loadings, milder reaction conditions, and simplified purification processes.

Green Solvents: A shift towards the use of greener and more sustainable solvents, such as water or bio-derived solvents, is anticipated. Microwave-assisted synthesis in aqueous media has already shown promise for the N-arylation of related compounds, offering rapid and efficient reactions with reduced solvent waste. beilstein-journals.org

Flow Chemistry: The implementation of continuous flow technologies can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. This approach is particularly advantageous for optimizing multi-step synthetic sequences.

Advanced Spectroscopic Characterization for Dynamic Processes

A deeper understanding of the dynamic behavior of this compound in various environments is essential for predicting its reactivity and designing new applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Future research directions include:

In-situ and Operando Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reaction kinetics and intermediates. This allows for a detailed mechanistic understanding of its formation and subsequent transformations.

Ultrafast Spectroscopy: Probing the excited-state dynamics using techniques like transient absorption spectroscopy can reveal crucial information about the photophysical properties of the molecule, which is vital for applications in optoelectronics and photocatalysis.

By combining these advanced spectroscopic methods with computational modeling, a comprehensive picture of the molecule's structure-property relationships can be established.

Integration of Machine Learning and AI in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize computational chemistry and materials science. For this compound, these tools can accelerate the discovery and optimization of its properties.

Key opportunities include:

Property Prediction: ML models can be trained on existing experimental and computational data to predict a wide range of properties, including reactivity, solubility, and spectroscopic signatures. This can significantly reduce the need for time-consuming and expensive laboratory experiments.

Reaction Optimization: AI algorithms can be employed to predict the optimal reaction conditions for the synthesis of this compound and its derivatives, maximizing yield and minimizing byproducts.

De Novo Design: Generative models can be used to design novel molecules based on the this compound scaffold with desired properties for specific applications.

The development of large, high-quality datasets will be critical for the successful implementation of ML and AI in this field.

Exploration of Novel Chemical Transformations and Reactivity

The inherent reactivity of the this compound scaffold provides a platform for exploring a wide array of chemical transformations, leading to the synthesis of novel and structurally diverse compounds.

Future research will likely focus on:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers an atom-economical approach to introduce new functional groups and build molecular complexity.

Oxidative and Reductive Cyclizations: Exploring cyclization reactions can lead to the formation of new heterocyclic systems with potential biological activity or unique material properties.

Polymerization: The amine functionality can be utilized for the synthesis of novel polymers and macromolecules with tailored electronic and optical properties.

Understanding the regioselectivity and stereoselectivity of these reactions will be a key challenge and an area of active investigation.

Design of Next-Generation Functional Molecules Based on this Scaffold

The this compound core structure is a promising building block for the design of next-generation functional molecules with applications in various fields.

Potential areas of exploration include:

Organic Electronics: Di- and triarylamine derivatives are well-known for their hole-transporting properties. By modifying the substituents on the aromatic rings, it may be possible to tune the electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Pharmaceuticals and Agrochemicals: The N-arylphenethylamine motif is present in a number of biologically active compounds. Further derivatization and screening could lead to the discovery of new therapeutic agents or crop protection chemicals.

Sensors: The electron-rich nature of the diarylamine moiety makes it a candidate for the development of chemical sensors, where binding events can be transduced into a measurable optical or electronic signal.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-(2-phenylethyl)aniline
Reactant of Route 2
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4-methoxy-N-(2-phenylethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.